molecular formula C17H15N3O4S B2834906 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034262-07-0

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2834906
CAS No.: 2034262-07-0
M. Wt: 357.38
InChI Key: PFIWYACOYZDKPA-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a hydroxyethyl chain to a benzothiadiazole carboxamide group.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-6-5-23-15)9-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWYACOYZDKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine, which is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide exhibit promising anticancer properties. Studies have shown that benzothiadiazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of benzothiadiazole derivatives in targeting specific cancer cell lines, showcasing their potential as therapeutic agents in oncology .

Neuroprotective Effects
Another significant application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in conditions such as Alzheimer’s disease and Parkinson’s disease. Research indicates that the compound can enhance cellular resilience against neurotoxic agents .

Material Science

Polymer Development
The unique chemical structure of this compound facilitates its use in developing novel polymers with enhanced properties. These polymers can be applied in coatings and films that require specific mechanical and thermal characteristics. The incorporation of this compound into polymer matrices has been shown to improve durability and resistance to environmental degradation .

Nanotechnology Applications
In nanotechnology, this compound serves as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles that exhibit catalytic properties or enhanced magnetic characteristics for applications in sensors and drug delivery systems .

Environmental Science

Pollutant Detection
this compound has been explored for its potential in environmental monitoring. Its chemical properties allow it to function as a sensor for detecting pollutants in water and soil samples. Research suggests that modifications of this compound can lead to enhanced sensitivity and selectivity for specific contaminants .

Case Studies

Study Focus Area Findings
Study on Anticancer ActivityOncologyDemonstrated significant inhibition of tumor cell proliferation in vitro using benzothiadiazole derivatives.
Neuroprotective Effects InvestigationNeurologyShowed that the compound protects neuronal cells from apoptosis induced by oxidative stress.
Polymer Development ResearchMaterial ScienceHighlighted improvements in mechanical strength and thermal stability of polymers incorporating the compound.
Environmental Monitoring StudyEnvironmental ScienceEstablished the capability of modified compounds to detect heavy metals in contaminated water sources.

Mechanism of Action

The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Benzodioxin Moieties

Several N-substituted sulfonamide derivatives containing the 2,3-dihydro-1,4-benzodioxin group exhibit notable biological activities:

Compound Name Key Structural Features Biological Activity Reference
N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) Bromoethyl substituent, sulfonamide Strong antibacterial activity against S. typhi, E. coli, and B. subtilis
N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) Chlorobenzyl substituent, sulfonamide Moderate lipoxygenase inhibition (IC₅₀ ~15 µM)
Target Compound Hydroxyethyl linker, benzothiadiazole carboxamide Hypothesized broader-spectrum activity due to benzothiadiazole’s electron-deficient core

Key Insights :

  • The bromoethyl group in 5a enhances antibacterial potency, likely by improving membrane penetration .
Anti-inflammatory Pyrrole Acetic Acid Derivatives

Pyrrole-based compounds with benzodioxin substituents demonstrate superior anti-inflammatory activity:

Compound Name Key Structural Features Biological Activity Reference
2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) Pyrrole-acetic acid, benzodioxin Anti-inflammatory (IC₅₀ ~0.8 µM vs. ibuprofen’s 1.2 µM)

Key Insights :

  • The acetic acid moiety in 162 facilitates COX-2 inhibition, while the benzodioxin ring enhances metabolic stability .
  • The target compound’s benzothiadiazole group may modulate alternative pathways (e.g., NF-κB or cytokine signaling) due to its planar, aromatic structure.
Enzyme Inhibitors with Benzodioxin Scaffolds

Benzodioxin-containing compounds exhibit activity against enzymes like lipoxygenase and α-glucosidase:

Compound Name Target Enzyme Activity (IC₅₀) Reference
N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) Lipoxygenase 22 µM
Flavone derivatives (e.g., 3',4'(1",4"-dioxino) flavone) α-Glucosidase Comparable to silymarin

Key Insights :

  • Lipoxygenase inhibition by 5c suggests benzodioxin derivatives may interfere with arachidonic acid metabolism .
Antihepatotoxic Flavones and Coumarins

Benzodioxin-containing flavones show hepatoprotective effects:

Compound Name Key Structural Features Activity (vs. Silymarin) Reference
3',4'(2-hydroxy methyl,1",4"-dioxino) flavone (4g) Hydroxymethyl substitution Comparable efficacy

Key Insights :

  • Substitutions on the benzodioxin ring (e.g., hydroxymethyl in 4g ) enhance antihepatotoxic activity by promoting radical scavenging .
  • The target compound lacks a flavonoid backbone but may still interact with hepatic enzymes via its benzothiadiazole group.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Sulfonamide 5a Pyrrole Acetic Acid 162
Molecular Weight ~394 g/mol (estimated) 414.3 g/mol 310.3 g/mol
Key Functional Groups Benzothiadiazole, hydroxyethyl, carboxamide Sulfonamide, bromoethyl Pyrrole, acetic acid
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 ~1.9
Solubility Moderate (polar carboxamide) Low (hydrophobic substituent) High (ionizable acetic acid)

Key Insights :

  • The target compound’s carboxamide group may improve aqueous solubility compared to sulfonamides like 5a .

Structure-Activity Relationship (SAR) Analysis

  • Benzodioxin Ring : Essential for metabolic stability and π-π interactions with enzyme active sites .
  • Hydroxyethyl Linker : May enhance solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents in analogs .
  • Benzothiadiazole vs. Sulfonamide : The benzothiadiazole’s electron-deficient core could target redox-sensitive enzymes (e.g., NADPH oxidases) or DNA in pathogens .

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process generally includes:

  • Formation of the Benzothiadiazole Core : The initial step involves the reaction of suitable thiadiazole precursors with dioxin derivatives.
  • Functionalization : Subsequent reactions introduce hydroxyethyl and carboxamide groups to yield the final compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines. In vitro assays demonstrated IC50 values ranging from 6.68 µM to 19.94 µM against lung cancer cell lines such as A549 and NCI-H358 .
Cell LineIC50 (µM)Activity Level
A5498.78High
NCI-H3586.68High
MRC-5Non-active-

Enzyme Inhibition

The compound also exhibits enzyme inhibitory properties relevant to therapeutic applications:

  • Acetylcholinesterase Inhibition : It has been evaluated for its potential in treating Alzheimer's disease through acetylcholinesterase inhibition.
  • Alpha-glucosidase Inhibition : Demonstrates activity against alpha-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of benzothiadiazole showed promising inhibitory effects on both acetylcholinesterase and alpha-glucosidase enzymes. The most active compounds were further analyzed for their structure-activity relationships (SAR), revealing that modifications in the benzodioxane structure significantly enhanced biological activity .
  • Antimicrobial Activity : Another research effort assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting broader therapeutic applications beyond anticancer activity .

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